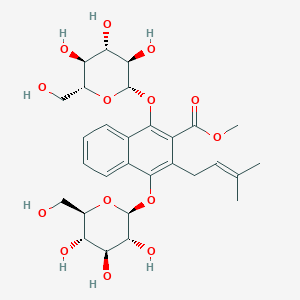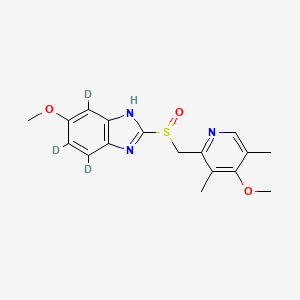
Dihydroprehelminthosporol
Vue d'ensemble
Description
Dihydroprehelminthosporol is a compound that is isolated from the fungus Veronaea sp . It has been found to exhibit cytotoxicity against human cancer cell lines A549 and SK-0A-3 .
Molecular Structure Analysis
The molecular weight of this compound is 238.37 and its formula is C15H26O2 . The exact structure of this compound is not provided in the search results.Applications De Recherche Scientifique
Cytotoxicity in Cancer Research : Dihydroprehelminthosporol, isolated from the fungus Veronaea sp., was tested for cytotoxicity towards human cancer cell lines, indicating potential application in cancer research (Zhou et al., 2015).
Neuroprotective Potential in Parkinson's Disease : While not directly related to this compound, research on dihydropyridine calcium channel blockers (DiCCBs) shows a reduced risk of Parkinson's disease, suggesting a potential area for further exploration of related compounds (Pasternak et al., 2012).
Anthelmintic Effects : The research indicates the effectiveness of various plant extracts, including compounds similar to this compound, against parasites like Haemonchus contortus and Strongyloides venezuelensis, suggesting potential anthelmintic applications (Carvalho et al., 2012).
Medicinal Plant Research : A broader study on medicinal plants for helminth parasite control, including derivatives of helminthosporol (related to this compound), discusses the antiparasitic properties of these plants, indicating potential medicinal applications (Athanasiadou et al., 2007).
Pharmacological Assays of Derivatives : Novel azo derivatives of dihydropyrimidinones were synthesized and assessed for anti-inflammatory, anthelmintic, and anti-bacterial activities, showcasing a wide range of potential pharmacological applications (Shaikh & Meshram, 2015).
Ethnobotanical Use in Traditional Medicine : An ethnobotanical study in Pakistan documented traditional uses of plants, including those related to anthelmintic properties, which can be relevant for future studies on this compound and similar compounds (Hussain et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
[(1R,4R,5R,6R,8S)-8-(hydroxymethyl)-1-methyl-7-methylidene-4-propan-2-yl-6-bicyclo[3.2.1]octanyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-9(2)11-5-6-15(4)10(3)12(7-16)14(11)13(15)8-17/h9,11-14,16-17H,3,5-8H2,1-2,4H3/t11-,12+,13+,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSUHYMYSGYWGI-FQKPHLNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C(C1C(C2=C)CO)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@]2([C@H]([C@H]1[C@H](C2=C)CO)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





